molecular formula C24H18F3N3O2 B11563000 N-(4-methylphenyl)-4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzamide

N-(4-methylphenyl)-4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzamide

Cat. No.: B11563000
M. Wt: 437.4 g/mol
InChI Key: QUNZTDHQFFVOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-METHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)-1H,4H,5H-FURO[2,3-G]INDAZOL-1-YL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)-1H,4H,5H-FURO[2,3-G]INDAZOL-1-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the furoindazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.

    Coupling with 4-methylphenyl and benzamide groups: This step usually involves amide bond formation through condensation reactions using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)-1H,4H,5H-FURO[2,3-G]INDAZOL-1-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution reagents: Halogenating agents, organometallic reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(4-METHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)-1H,4H,5H-FURO[2,3-G]INDAZOL-1-YL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects.

Mechanism of Action

The mechanism by which N-(4-METHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)-1H,4H,5H-FURO[2,3-G]INDAZOL-1-YL]BENZAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)-1H,4H,5H-FURO[2,3-G]INDAZOL-1-YL]BENZAMIDE: shares similarities with other compounds containing furoindazole and trifluoromethyl groups.

    N-(4-METHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)-1H,4H,5H-FURO[2,3-G]INDAZOL-1-YL]BENZAMIDE:

Uniqueness

The uniqueness of N-(4-METHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)-1H,4H,5H-FURO[2,3-G]INDAZOL-1-YL]BENZAMIDE lies in its ability to interact with multiple molecular targets, making it a versatile compound for various research applications. Its structural complexity also allows for the exploration of diverse chemical reactions and modifications.

Properties

Molecular Formula

C24H18F3N3O2

Molecular Weight

437.4 g/mol

IUPAC Name

N-(4-methylphenyl)-4-[3-(trifluoromethyl)-4,5-dihydrofuro[2,3-g]indazol-1-yl]benzamide

InChI

InChI=1S/C24H18F3N3O2/c1-14-2-6-16(7-3-14)28-23(31)15-4-8-17(9-5-15)30-21-18-12-13-32-20(18)11-10-19(21)22(29-30)24(25,26)27/h2-9,12-13H,10-11H2,1H3,(H,28,31)

InChI Key

QUNZTDHQFFVOIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C4=C(CCC5=C4C=CO5)C(=N3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.